molecular formula C19H20ClN5OS B4545484 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4545484
M. Wt: 401.9 g/mol
InChI Key: RQSHGEOFKDPCRJ-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that incorporates a benzothiadiazole core, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the chlorophenyl group and the piperazine moiety. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound. This interaction can affect various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler compound with similar electronic properties.

    N-(2,1,3-Benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide: Another derivative with a different functional group.

    N-(2,1,3-Benzothiadiazol-4-yl)-3-thiophenecarboxamide: A compound with a thiophene group instead of a piperazine moiety.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its combination of a benzothiadiazole core, a chlorophenyl group, and a piperazine moiety. This unique structure imparts distinct electronic and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-15-4-1-3-14(11-15)12-24-7-9-25(10-8-24)13-18(26)21-16-5-2-6-17-19(16)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSHGEOFKDPCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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